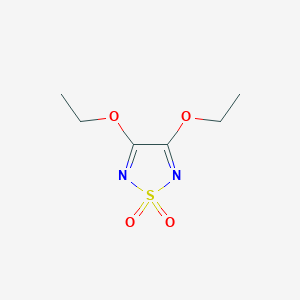
3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is a derivative of thiadiazole, which is a heterocyclic compound containing sulfur and nitrogen atoms. Thiadiazole derivatives have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of reagents such as thiosemicarbazide and phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . For instance, 1,3,4-thiadiazole derivatives can be synthesized from carboxylic acid groups with thiosemicarbazide in the presence of these reagents. The structures of the synthesized compounds are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry.
Molecular Structure Analysis
Crystallographic studies, such as single-crystal X-ray diffraction, are used to determine the molecular structure of thiadiazole derivatives . Molecular orbital calculations, including ab initio methods, provide insights into the electronic structure, conformation, and reactivity of these compounds. Charge sensitivity analysis and density functional theory concepts are applied to obtain various sensitivity coefficients, which help predict the preferred sites of chemical reaction .
Chemical Reactions Analysis
Thiadiazole derivatives exhibit diverse chemical reactivity. For example, the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole 1-oxide leads to the production of 2,4,6-triphenyl-1,3,5-triazine, which is a different behavior compared to other oxidation states of the heterocyclic sulfur atom . The reactivity of these compounds can be estimated using Fukui functions, which help compare reactive sites and rationalize their electrochemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. Electrochemical methods are used to study the properties of these compounds, such as the equilibrium between different forms and the stabilization of dianions by metal cations . The voltammetric properties of newly synthesized thiadiazole derivatives are also of interest, as they can provide information on the stability and reactivity of these compounds in various solvent mixtures .
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Interaction
3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide derivatives show a unique reactivity pattern, reacting with reagents possessing two nucleophilic nitrogen atoms, which are followed by cyclic voltammetry (CV) and UV–visible spectrophotometry in aprotic solvent solutions. These reactions lead to the formation of compounds with new structures, highlighting the potential of these compounds in chemical synthesis and material sciences (Caram et al., 2004). Further insights into their electronic structure, conformation, and reactivity are provided through crystallographic studies and molecular orbital calculations, offering detailed information on their chemical behavior and potential applications in various scientific fields (Castellano et al., 2001).
Electrochemical Properties
The electrochemical properties of these compounds are also of significant interest. For instance, the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole 1-oxide in acetonitrile solution leads to unexpected production, indicating unique electrochemical behavior. This behavior underlines the importance of these compounds in electrochemical applications and further supports their potential use in the development of new materials and chemical processes (Aimone et al., 2000).
Synthesis and Structure
The synthesis and structural analysis of derivatives containing thiadiazole, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, have been extensively studied, revealing their significance in agrochemical applications. These studies not only provide insights into their structural characteristics but also highlight their potential as lead compounds in various biological activities, emphasizing their importance in the field of agrochemicals and biological research (Fan et al., 2010).
Zukünftige Richtungen
The future research directions involving “3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide” and similar compounds include the development of novel, more effective anticancer therapeutics . There is also a prospect of other uses of dioxothiadiazole-containing molecules reported in the literature . The effectiveness of the thiadiazole nucleus was established by the drugs currently used for the treatment of various infections .
Eigenschaften
IUPAC Name |
3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMXSPCYRSRMJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NS(=O)(=O)N=C1OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459067 |
Source


|
| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide | |
CAS RN |
55904-84-2 |
Source


|
| Record name | 1,2,5-Thiadiazole, 3,4-diethoxy-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55904-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)

